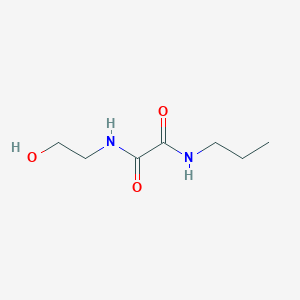

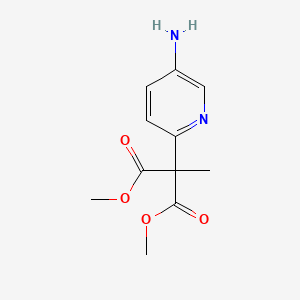

![molecular formula C9H11N3O2 B2743760 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2168994-24-7](/img/structure/B2743760.png)

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one” are not found, pyrrolidin-2-ones can be synthesized from various cyclic or acyclic precursors . For instance, 1,5-substituted pyrrolidin-2-ones can be synthesized from donor–acceptor cyclopropanes and primary amines .Molecular Structure Analysis

The pyrrolidin-2-one moiety is a five-membered lactam present in both natural and synthetic compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications, has shown the importance of using hybrid catalysts. These scaffolds are utilized for developing bioavailable and synthetic applications. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of related compounds in synthesizing medically significant molecules (Parmar, Vala, & Patel, 2023).

Anticancer and CNS Agents

Compounds structurally related to pyrazolo[1,5-a]pyrimidine have been explored for their broad range of medicinal properties, including anticancer and central nervous system (CNS) agent applications. These findings highlight the potential of structurally similar compounds, like 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, in drug development for various disease targets (Cherukupalli et al., 2017).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, akin to the pyrazine moiety in this compound, have demonstrated versatility as kinase inhibitors, highlighting their potential in the design of drugs targeting a wide range of kinase-related diseases. This further exemplifies the compound's relevance in therapeutic applications (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry due to its significant contributions to the stereochemistry and three-dimensional structure of molecules, affecting their biological activity. This underscores the importance of pyrrolidine and its derivatives in the development of biologically active compounds (Li Petri et al., 2021).

Antioxidant and Mitochondrial Protective Effects

Studies on metabolites of oltipraz, which share structural similarities with this compound, have demonstrated potential in mitochondrial protection and antioxidant activity. This highlights the compound's possible role in chemopreventive and therapeutic applications (Choi et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

5-(pyrazin-2-yloxymethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHSHISGEQZJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

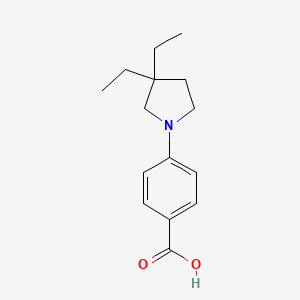

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)

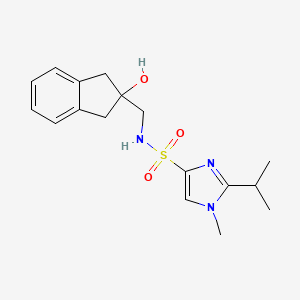

![methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2743682.png)

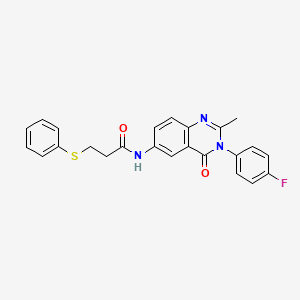

![2-[4-(dimethylsulfamoyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2743699.png)